molecular formula C19H19N3 B2674491 1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine CAS No. 956505-57-0

1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2674491
CAS No.: 956505-57-0
M. Wt: 289.382
InChI Key: ACFDSTIGSDIANU-UHFFFAOYSA-N
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Description

“1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 956505-57-0 . It has a molecular weight of 289.38 and its IUPAC name is 1-phenyl-3-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrazol-5-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19N3/c20-19-13-18(21-22(19)17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-13H,4-7,20H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the retrieved information. For detailed reaction mechanisms, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C19H19N3 and a molecular weight of 289.37 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved information .

Scientific Research Applications

Fluorescent Chemosensor Development

One significant application involves the development of chemosensors, as illustrated by the synthesis of HDDP azomethine dyes. These compounds show high selectivity and sensitivity for Al3+ ions, acting as fluorescent chemosensors. This highlights their potential in detecting specific metal ions in various environments (Asiri et al., 2018).

Anticancer and Antioxidant Activities

Compounds derived from 2-substituted 5,6,7,8-tetrahydronaphthalene, including those containing pyridine and pyrazolopyridine moieties, have been investigated for their tumor inhibitory and antioxidant activities. Some derivatives displayed promising potency against liver cancer cells, offering a pathway for the development of new anticancer agents (Hamdy et al., 2013).

Antimicrobial and Antibacterial Properties

Research into N-substituted phenyl pyrazolines has revealed significant antibacterial activity, presenting a potential avenue for the development of new antibacterial agents. These studies emphasize the role of structural modifications in enhancing the antimicrobial efficacy of such compounds (Rani et al., 2015).

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, such as (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, illustrates the versatility of tetrahydronaphthalene derivatives in constructing novel compounds with potential for anticancer evaluation (Gouhar & Raafat, 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved information. It’s possible that the mechanism of action is not well-studied or not publicly available .

Safety and Hazards

The safety information available indicates that this compound is labeled with the GHS07 pictogram . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

The future directions for the research and application of this compound are not specified in the retrieved information. It’s possible that future directions are subject to ongoing research and development .

Properties

IUPAC Name

2-phenyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c20-19-13-18(21-22(19)17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-13H,4-7,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFDSTIGSDIANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN(C(=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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